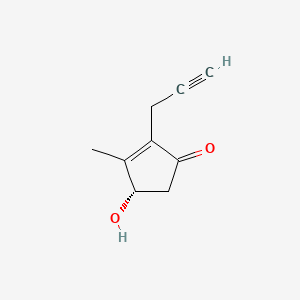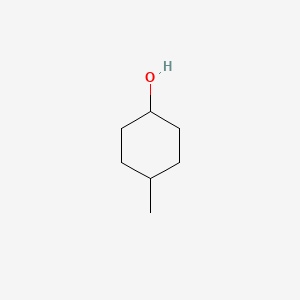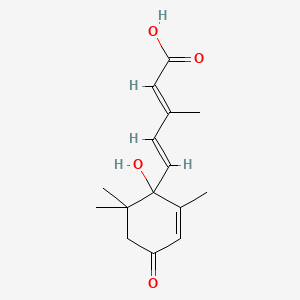
Isobornyl isovalerate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isobornyl isovalerate is an organic compound with the molecular formula C15H26O2 and a molecular weight of 238.3657 g/mol . It is also known by other names such as bornyl isovalerate and isovaleric acid, 2-bornyl ester . This compound is characterized by its pleasant woody and camphoraceous odor, making it a valuable ingredient in the fragrance and flavor industries .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Isobornyl isovalerate can be synthesized through the esterification of isoborneol with isovaleric acid. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process . The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods: In industrial settings, the production of this compound involves the continuous esterification process, where isoborneol and isovaleric acid are fed into a reactor along with the acid catalyst. The reaction mixture is heated to the desired temperature, and the ester product is continuously removed from the reaction mixture to drive the reaction to completion .
Analyse Des Réactions Chimiques
Types of Reactions: Isobornyl isovalerate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and ketones.
Reduction: Reduction reactions can convert this compound back to isoborneol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic reagents like sodium methoxide (NaOCH3) can be employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of isovaleric acid and isoborneol ketone.
Reduction: Regeneration of isoborneol.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
Isobornyl isovalerate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Widely used in the fragrance and flavor industries due to its pleasant odor.
Mécanisme D'action
The mechanism of action of isobornyl isovalerate involves its interaction with specific molecular targets and pathways. In biological systems, it is believed to exert its effects by modulating the activity of certain enzymes and receptors involved in inflammatory and pain pathways . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential role in inhibiting pro-inflammatory cytokines and enzymes .
Comparaison Avec Des Composés Similaires
Isobornyl isovalerate can be compared with other similar compounds such as:
Isoborneol: A precursor to this compound, known for its camphoraceous odor and use in traditional medicine.
Bornyl acetate: Another ester of borneol, used in fragrances and flavors for its pleasant aroma.
Fenchol: A structural isomer of isoborneol, also used in essential oils and fragrances.
Uniqueness: this compound stands out due to its unique combination of a pleasant woody and camphoraceous odor, making it highly valuable in the fragrance and flavor industries . Its potential therapeutic properties further enhance its significance in scientific research .
Propriétés
Numéro CAS |
7779-73-9 |
|---|---|
Formule moléculaire |
C15H26O2 |
Poids moléculaire |
238.37 g/mol |
Nom IUPAC |
[(1S,2S,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] 3-methylbutanoate |
InChI |
InChI=1S/C15H26O2/c1-10(2)8-13(16)17-12-9-11-6-7-15(12,5)14(11,3)4/h10-12H,6-9H2,1-5H3/t11-,12-,15+/m0/s1 |
Clé InChI |
MPYYVGIJHREDBO-SLEUVZQESA-N |
SMILES |
CC(C)CC(=O)OC1CC2CCC1(C2(C)C)C |
SMILES isomérique |
CC(C)CC(=O)O[C@H]1C[C@@H]2CC[C@]1(C2(C)C)C |
SMILES canonique |
CC(C)CC(=O)OC1CC2CCC1(C2(C)C)C |
Point d'ébullition |
151.00 to 152.00 °C. @ 26.00 mm Hg |
Densité |
0.900-0.906 |
Description physique |
Colourless liquid; Herbaceouos-camphoraceous warm, and slightly green-woody aroma |
Solubilité |
Soluble in oils, Insoluble in water Soluble (in ethanol) |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![(S)-(+)-N-Methyl-1-[(R)-2-(diphenylphosphino)ferrocenyl]ethylamine](/img/structure/B3429841.png)

